Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF
描述
属性
分子式 |
C50H59N9O8S2 |
|---|---|
分子量 |
978.2 g/mol |
IUPAC 名称 |
(4R,7S,10S,13S,16S,19R,22S)-22-amino-10-(4-aminobutyl)-7,16,19-tribenzyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
InChI |
InChI=1S/C50H59N9O8S2/c51-23-13-12-22-38-45(61)56-41(26-33-18-8-3-9-19-33)48(64)59-43(50(66)67)30-69-68-29-36(52)44(60)55-39(24-31-14-4-1-5-15-31)46(62)57-40(25-32-16-6-2-7-17-32)47(63)58-42(49(65)54-38)27-34-28-53-37-21-11-10-20-35(34)37/h1-11,14-21,28,36,38-43,53H,12-13,22-27,29-30,51-52H2,(H,54,65)(H,55,60)(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,66,67)/t36-,38+,39-,40+,41+,42+,43+/m1/s1 |
InChI 键 |
NQJATBPHPBJDPZ-CEDQUOLKSA-N |
手性 SMILES |
C1[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N |
规范 SMILES |
C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N |
产品来源 |
United States |
准备方法
Resin Selection and Initial Loading
The synthesis begins with a methylbenzhydrylamine (MBHA) resin, which supports the stepwise assembly of the linear peptide precursor. The MBHA resin is preferred for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and its ability to yield C-terminal amides upon cleavage. The first amino acid, typically 2-naphthylalanine (2Nal), is loaded onto the resin via standard coupling protocols. Subsequent residues are added sequentially using Fmoc-protected amino acids, with D-isomer substitutions (e.g., D-Cys at position 3) introduced to enhance metabolic stability and receptor selectivity.
Sequence Assembly and Side-Chain Modifications
The linear sequence for Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF is truncated compared to native somatostatin-14 (SRIF-14), omitting residues at positions 1, 2, 4, 5, 10, 12, and 13. Critical modifications include:
-
Position 2 : Substituted with para-chlorophenylalanine (Cpa) to improve SSTR2 affinity.
-
Position 7 : Incorporation of tyrosine (Tyr) or 4-aminophenylalanine (4Aph) derivatives, such as 4Aph(Cbm) (carbamoyl), to modulate receptor interaction.
-
Position 8 : D-Tryptophan (D-Trp), a key determinant of antagonist activity.
Coupling reactions employ activators like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and bases such as N,N-diisopropylethylamine (DIPEA) to ensure >99% stepwise efficiency.
Cleavage, Deprotection, and Linear Peptide Isolation
Acidolytic Cleavage from Resin
After sequence assembly, the peptide-resin is treated with anhydrous hydrogen fluoride (HF) at 0°C for 1–2 hours. This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tert-butyl for Tyr and Trp). The crude linear peptide is precipitated in cold diethyl ether and dissolved in 75% acetic acid for subsequent oxidation.
Side-Chain Deprotection Challenges
Residual protecting groups, such as Fmoc on lysine (position 9), require selective removal. Treatment with 20% piperidine in dimethylformamide (DMF) for 30 minutes ensures complete Fmoc cleavage without affecting other functional groups.
Oxidation and Disulfide Bridge Formation
Iodine-Mediated Cyclization
The linear peptide is cyclized via disulfide bond formation between cysteine residues at positions 3 and 14. A 10% iodine solution in methanol is added to the peptide dissolved in 75% acetic acid, inducing oxidation under mild conditions. The reaction is quenched with ascorbic acid once a persistent orange hue indicates completion (typically 40 minutes).
Cyclization Efficiency and Byproducts
Analytical HPLC monitoring reveals cyclization efficiencies exceeding 90%, with minimal dimerization or over-oxidation byproducts. The cyclic structure is critical for maintaining the bioactive conformation, as demonstrated by receptor-binding assays.
Purification and Analytical Characterization
Preparative Reverse-Phase HPLC
Crude cyclic peptide is purified using a C18 column with a gradient of acetonitrile (20–60%) in 0.1% trifluoroacetic acid (TFA). Fractions are collected based on UV absorbance at 220 nm, and purity is assessed via capillary zone electrophoresis (CZE) or analytical HPLC.
Table 1: Purification Outcomes for Select Batches
| Batch | Purity (CZE) | Yield (%) | Molecular Weight ([M+H]+) |
|---|---|---|---|
| 1 | 94% | 32 | 1583.72 (Calc: 1583.62) |
| 2 | 98% | 28 | 1606.50 (Calc: 1606.64) |
| 3 | 98% | 35 | 1594.17 (Calc: 1594.65) |
Mass Spectrometry Validation
Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry confirms the molecular weight of the final product. Deviations <0.1 Da between observed and calculated values validate synthetic fidelity.
Structural and Functional Validation
化学反应分析
反应类型
去氨基酸1,2,4,5,10,12,13-[D-Trp8]生长抑素会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成二硫键,这对维持其三维结构至关重要。
还原: 还原反应可以断开二硫键,导致化合物的构象发生改变。
常用的试剂和条件
在这些反应中常用的试剂包括:
氧化剂: 过氧化氢、碘。
还原剂: 二硫苏糖醇 (DTT)、三(2-羧乙基)膦 (TCEP)。
取代试剂: 各种氨基酸衍生物和偶联剂.
主要形成的产物
这些反应形成的主要产物包括修饰的去氨基酸1,2,4,5,10,12,13-[D-Trp8]生长抑素类似物,其生物活性和稳定性有所改变 .
科学研究应用
去氨基酸1,2,4,5,10,12,13-[D-Trp8]生长抑素具有广泛的科学研究应用:
化学: 用作研究肽合成和修饰技术的模型化合物。
生物学: 用于受体结合研究,以了解生长抑素类似物与其受体的相互作用。
医学: 研究其在治疗与内分泌系统相关的疾病(如肢端肥大症和神经内分泌肿瘤)中的潜在治疗效果。
作用机制
去氨基酸1,2,4,5,10,12,13-[D-Trp8]生长抑素通过与生长抑素受体(尤其是 SSTR3)结合来发挥作用。这种结合抑制腺苷酸环化酶的活性,降低环腺苷酸 (cAMP) 水平,导致激素分泌和细胞增殖减少。 该化合物还激活磷酸酪氨酸磷酸酶和磷脂酰肌醇水解酶,进一步调节细胞反应 .
相似化合物的比较
Receptor Binding Affinity and Selectivity
The D-Trp8 substitution is pivotal for receptor interactions. Unlike native SRIF, which binds all five SSTRs with nanomolar affinity, structural modifications in analogs alter receptor selectivity and potency:
Table 1: Receptor Binding Affinities (IC₅₀, nM) and Serum Stability
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Serum Half-Life (h) |
|---|---|---|---|---|---|---|
| SRIF | 0.43 | 0.0016 | 0.53 | 0.74 | 0.23 | 2.75 |
| [D-Trp8]-SRIF | 0.32 | 0.001 | 0.61 | 5.83 | 0.46 | 19.7 |
| [L-Msa7,D-Trp8]-SRIF (5) | 1.2 | 0.0005 | 1.8 | 8.2 | 2.1 | 41.0 |
Key findings:
- Broad Receptor Affinity : [D-Trp8]-SRIF retains binding to all SSTRs, mirroring SRIF’s broad activity but with improved stability .
- Selectivity via Msa Substitutions : Introducing mesitylalanine (Msa) at positions 6, 7, or 11 enhances SSTR2 selectivity. For example, [L-Msa7,D-Trp8]-SRIF (compound 5) shows 20-30× higher SSTR2 affinity than octreotide and 10× greater serum stability than SRIF .
- SSTR1-Selective Analogs : Des-AA1,2,5[DTrp8,IAmp9]SRIF binds SSTR1 exclusively (IC₅₀ = 1.8 nM), demonstrating how additional substitutions (e.g., IAmp9) refine receptor targeting .
Structural and Conformational Stability
The D-Trp8 substitution stabilizes a β-hairpin structure centered at residues Trp8-Lys9 via hydrophobic interactions between the indole ring and Lys9’s aliphatic chain. This conformation is critical for maintaining receptor-binding pharmacophores .
- Flexibility vs. Rigidity: [D-Trp8]-SRIF retains native SRIF’s flexibility in solution, as shown by NMR . Msa-containing analogs (e.g., [L-Msa6,D-Trp8]-SRIF) exhibit enhanced aromatic clustering (Phe6-Phe7-D-Trp8), increasing rigidity and NOE signals . Peptides with multiple Msa residues (e.g., compound 10) lose structural definition due to steric hindrance, reducing receptor affinity despite high serum stability .
- Serum Stability: [D-Trp8]-SRIF’s half-life (19.7 h) surpasses SRIF (2.75 h) due to protease resistance from the D-amino acid . Synergistic effects of D-Trp8 and Msa (e.g., compound 5) yield a half-life of 41 h, the highest among tested analogs .
Functional and Therapeutic Implications
- Glucoregulation : Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF’s CNS-mediated suppression of stress-induced hyperglycemia contrasts with systemic analogs like octreotide, which primarily target peripheral SSTR2 .
- Anticancer Potential: High SSTR2 affinity and stability make [L-Msa7,D-Trp8]-SRIF (compound 5) a candidate for tumor-targeted therapies, as SSTR2 is overexpressed in many cancers .
- Negative Feedback : Unlike inactive analogs (e.g., des-Trp8-SRIF-14), [D-Trp8]-SRIF inhibits SRIF secretion in hypothalamic neurons, suggesting ultrashort-loop feedback .
Limitations and Trade-offs
常见问题
Q. How is Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF synthesized, and what methodologies ensure structural fidelity?
The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategies on 2-chlorotrityl chloride resin. Non-natural amino acids (e.g., D-Trp8, Msa) are incorporated with limited equivalents (1.5 eq) to avoid side reactions. Structural fidelity is validated through NMR spectroscopy and NOESY experiments, which confirm backbone conformation and side-chain interactions. For example, [D-Trp8]-SRIF retains β-sheet structures and hydrogen-bonding patterns critical for receptor binding .
Q. Which structural motifs in Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF enhance receptor binding affinity?
The D-Trp8 substitution stabilizes the hairpin conformation via hydrophobic interactions between its indole ring and Lys8. Msa (mesitylalanine) residues at positions 6, 7, or 11 introduce bulky aromatic side chains that enhance polar-π interactions, stabilizing clusters with Phe6/7/11. These motifs improve binding to SSTR1-5 while maintaining flexibility for multi-receptor engagement .
Q. What is the receptor selectivity profile of Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF compared to native SRIF?
Unlike native SRIF, which binds all five SSTRs with similar affinity, [D-Trp8]-SRIF shows increased potency across SSTR1-5 due to conformational stabilization. Competitive binding assays reveal Ki values comparable to SRIF (e.g., SSTR3 Ki = 0.8 nM vs. 1.2 nM for SRIF). However, Msa-substituted analogs exhibit selectivity shifts; for example, [L-Msa6,D-Trp8]-SRIF shows 20–30× higher affinity for SSTR3/5 .
Advanced Research Questions
Q. How do NMR and NOESY studies resolve conformational flexibility in Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF analogs?
NMR experiments (e.g., 2D NOESY) identify long-range aromatic interactions (e.g., Msa6-Phe11 proximity) and quantify backbone dynamics. For instance, [D-Trp8]-SRIF retains native flexibility, while Msa-containing analogs (e.g., [L-Msa7,D-Trp8]-SRIF) show rigid β-sheets with defined NOE signals. Computational modeling (CNS software) refines these structures, revealing that Msa substitutions shift conformational equilibria toward SSTR2-selective poses .
Q. What strategies enhance SSTR2 selectivity in analogs without compromising serum stability?
Introducing L-Msa7 or L-Tmp11 (3,4,5-trimethoxyphenylalanine) rigidifies the β-turn region, favoring SSTR2 binding. These substitutions reduce conformational entropy, as shown by reduced Lys9 γ-proton chemical shifts. Serum stability assays (e.g., human serum incubation) correlate rigidity with extended half-lives (e.g., [L-Tmp11,D-Trp8]-SRIF: 41 hours vs. 12 hours for SRIF). Balancing aromatic bulk and hydrophobicity is critical to avoid unstructured conformations .
Q. How do contradictory receptor binding data inform hypotheses about conformational dynamics?
Discrepancies in Ki values (e.g., variable SSTR2 affinity in Msa analogs) suggest dynamic equilibria between active/inactive states. For example, [L-Msa6,D-Trp8]-SRIF exhibits high SSTR3/5 affinity but lower SSTR2 binding due to competing aromatic clusters. Mutagenesis and hydrogen-deuterium exchange (HDX) studies can map transient interactions, while molecular dynamics simulations predict dominant conformers under physiological conditions .
Methodological Notes
- Data Interpretation : Use computational tools (e.g., CNS, AMBER) to reconcile NMR-derived distance constraints with crystallographic SSTR2 complexes.
- Experimental Design : Prioritize analogs with defined NOE patterns (e.g., [L-Msa7,D-Trp8]-SRIF) for high-resolution structural studies.
- Contradiction Resolution : Cross-validate binding assays with conformational analysis (e.g., circular dichroism) to distinguish intrinsic affinity from stability effects.
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